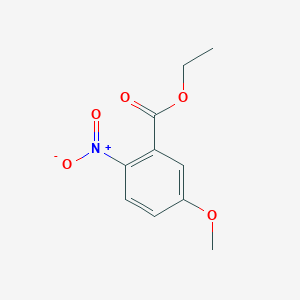

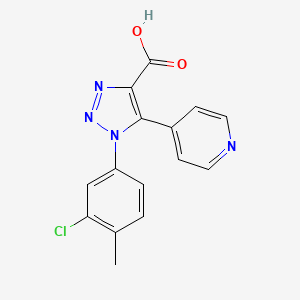

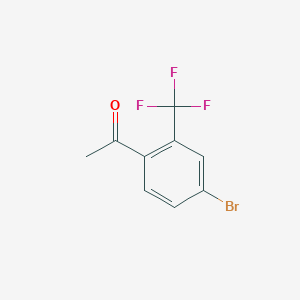

![molecular formula C16H26N2OSi B1454199 1-(Triisopropylsilyl)-1h-pyrrolo[2,3-b]pyridin-5-ol CAS No. 685514-01-6](/img/structure/B1454199.png)

1-(Triisopropylsilyl)-1h-pyrrolo[2,3-b]pyridin-5-ol

Descripción general

Descripción

“1-(Triisopropylsilyl)-1h-pyrrolo[2,3-b]pyridin-5-ol” is a chemical compound used in scientific research . Its unique structure allows for diverse applications in fields such as organic synthesis, medicinal chemistry, and material science.

Molecular Structure Analysis

The molecular structure of “1-(Triisopropylsilyl)-1h-pyrrolo[2,3-b]pyridin-5-ol” is represented by the linear formula C16H26N2OSi . The InChI code for this compound is 1S/C16H26N2OSi/c1-11(2)20(12(3)4,13(5)6)18-8-7-14-9-15(19)10-17-16(14)18/h7-13,19H,1-6H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Triisopropylsilyl)-1h-pyrrolo[2,3-b]pyridin-5-ol” include a molecular weight of 290.48 . It is a solid at room temperature . The compound should be stored in a refrigerator .Aplicaciones Científicas De Investigación

Pharmacology: Antitumor Activity

This compound has been identified as a potential antitumor agent. The structural framework of pyrrolo[2,3-b]pyridine derivatives is known to exhibit significant pharmacological activities, including antitumor properties . Researchers have synthesized novel thiazolo[4,5-b]pyridines, which are structurally related and have shown high antitumor activities, suggesting that similar compounds like 1-(Triisopropylsilyl)-1h-pyrrolo[2,3-b]pyridin-5-ol could be developed for cancer treatment .

Medicinal Chemistry: Drug Design

In medicinal chemistry, this compound’s core structure is valuable for drug design due to its resemblance to biologically active purine bioisosteres. It offers a scaffold for pharmacophore group alteration and interaction with a wide range of receptor targets, which is crucial for creating new drugs .

Organic Synthesis: Building Blocks

The compound serves as a building block in organic synthesis. Its pyridine moiety is a significant class of organic compounds, often used in the synthesis of more complex molecules. The ability to introduce various functional groups makes it a versatile precursor in synthetic chemistry .

Drug Discovery: GPR81 Receptor Agonists

It has applications in drug discovery as a GPR81 receptor agonist. Compounds with this framework have been reported to exhibit useful pharmacological properties, such as agonists of the GPR81 receptor, which is implicated in various physiological processes .

Biochemistry: Enzyme Inhibition

In biochemistry, derivatives of this compound are explored for their enzyme inhibition properties. They have the potential to influence cellular pathways necessary for the functioning of cancerous cells, pathogens, and components of the immune system .

Chemical Biology: Molecular Scaffold

The compound’s molecular scaffold is used in chemical biology research to study biological processes. Its triazolopyridine system is a valuable molecular scaffold widely used in the search for biologically active compounds, which can be modified structurally to explore different biological activities .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be used .

Mecanismo De Acción

Target of Action

Similar compounds have been evaluated against human sars-cov-2 .

Mode of Action

It’s worth noting that related compounds have shown significant activity when applied post-infection, thus exhibiting a therapeutic profile .

Biochemical Pathways

Related compounds have been found to interact with the main proteins related to the sars-cov-2 virus .

Result of Action

Related compounds have shown significant reduction at the initial infection stages of sars-cov-2, thus showing prophylactic potential .

Propiedades

IUPAC Name |

1-tri(propan-2-yl)silylpyrrolo[2,3-b]pyridin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2OSi/c1-11(2)20(12(3)4,13(5)6)18-8-7-14-9-15(19)10-17-16(14)18/h7-13,19H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUSOZHLCLXPEGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=CC(=CN=C21)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Triisopropylsilyl)-1h-pyrrolo[2,3-b]pyridin-5-ol | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

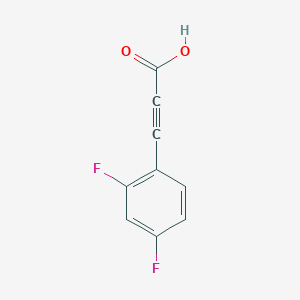

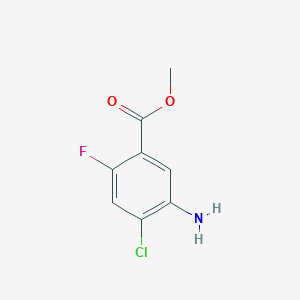

![1-{4-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-ol](/img/structure/B1454124.png)

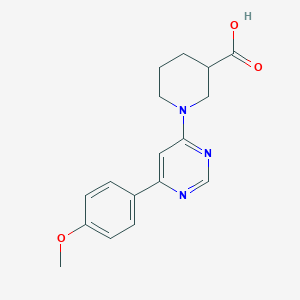

![1-[6-(3-Methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxylic acid](/img/structure/B1454129.png)